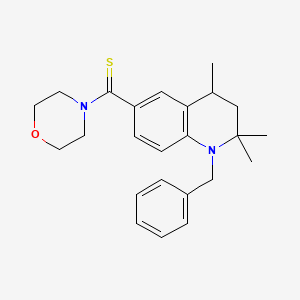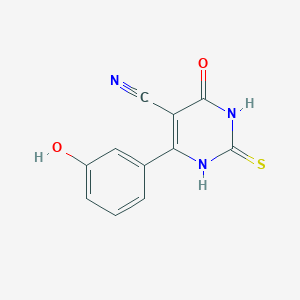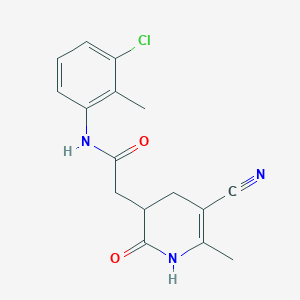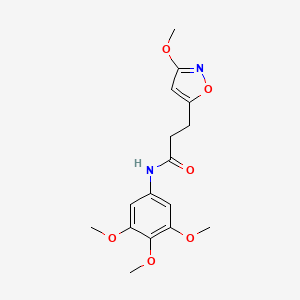![molecular formula C20H12BrFN6S B11031419 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11031419.png)
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazin-4-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromophenyl group, a thiazole ring, a fluorophenyl group, and a pyrazolo[5,1-c][1,2,4]triazin-4-amine core. The presence of these functional groups and rings contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazin-4-amine typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiourea under acidic conditions to form 4-(4-bromophenyl)-1,3-thiazole.
Formation of the Pyrazolo[5,1-c][1,2,4]triazin-4-amine Core: This core structure can be synthesized by cyclization reactions involving appropriate hydrazine derivatives and triazine precursors.
Coupling Reactions: The final step involves coupling the thiazole and pyrazolo[5,1-c][1,2,4]triazin-4-amine intermediates under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, including the use of automated reactors and continuous flow chemistry techniques.
Chemical Reactions Analysis
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the bromophenyl and fluorophenyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential antimicrobial and anticancer activities. The compound has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares the thiazole and bromophenyl groups but lacks the pyrazolo[5,1-c][1,2,4]triazin-4-amine core.
1-(4-Bromophenyl)-2-((5-(4-Bromophenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone: This compound contains a triazole ring and bromophenyl groups but differs in its overall structure and functional groups.
Tris[1,2,4]triazolo[1,3,5]triazine: This compound has a similar triazine core but differs in the arrangement and types of substituents.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H12BrFN6S |
|---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C20H12BrFN6S/c21-13-5-1-12(2-6-13)16-10-29-20(25-16)17-18(23)28-19(27-26-17)15(9-24-28)11-3-7-14(22)8-4-11/h1-10H,23H2 |
InChI Key |
JNOLGKXBFJXGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=NC(=C(N3N=C2)N)C4=NC(=CS4)C5=CC=C(C=C5)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-acetyl-1-cyclohexyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031338.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11031346.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11031354.png)




![3-(4-chlorophenyl)-7-[2-(dimethylamino)ethyl]-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11031397.png)
![N-(4-chlorophenyl)-2-(1-octyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11031402.png)
![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11031408.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine](/img/structure/B11031415.png)
![1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one](/img/structure/B11031426.png)

